molecular formula C10H10N4O2S B5572006 4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide

4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide

Cat. No. B5572006
M. Wt: 250.28 g/mol
InChI Key: WLXZBJYZVHPRGP-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide and related compounds involves multiple steps, including the condensation of acetyl derivatives and cyclization reactions. These processes are crucial for creating the thiadiazole ring, a core component of the compound's structure. Studies have shown various methods for synthesizing these compounds, highlighting the importance of specific substituents in enhancing the compound's activity and stability (Paulrasu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including 4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide, has been characterized through various analytical techniques such as X-ray crystallography and DFT studies. These analyses reveal the compound's stability and reactivity, which are influenced by the electronic transition between HOMO and LUMO levels and the planarity of certain substituents (Dani et al., 2013).

Chemical Reactions and Properties

4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide undergoes various chemical reactions, including electrophilic substitution and nucleophilic addition, depending on the functional groups present. These reactions are critical for modifying the compound's structure and enhancing its biological activities. The presence of the thiadiazole ring contributes to the compound's reactivity and potential as a precursor for further chemical modifications (Shawali & Sayed, 2006).

Physical Properties Analysis

The physical properties of thiadiazole derivatives are determined by their molecular structure, which affects their melting points, solubility, and crystalline form. These properties are essential for the compound's application in various fields, influencing its handling, storage, and formulation (Kuticheva et al., 2015).

Scientific Research Applications

Synthesis and Anticancer Applications

A study highlighted the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, incorporating thiazole moiety, as potent anticancer agents. The compounds exhibited significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, with notable structure-activity relationships suggesting their efficacy as anticancer agents (Gomha et al., 2017).

Antimicrobial and Antifungal Applications

Research on ferrocenyl–thiazoleacyl hydrazones synthesized from 4-methylthiazole-5-carbohydrazide revealed significant activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showcasing their potential as antimicrobial agents (Zhang, 2008). Another study synthesized novel [4-(1,2,3-thiadiazol-4-yl)phenoxy]methylene anchored 1,3,4-triazoles and 1,3,4-thiadiazoles, demonstrating promising antibacterial activity against various bacterial strains and fungal pathogens (Gadhave et al., 2014).

Additional Biological Activities

Isochroman-triazoles and thiadiazole hybrids were synthesized, showing moderate to good antibacterial activity against several bacterial strains, indicating their potential in addressing bacterial infections (Saeed & Mumtaz, 2017). Moreover, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives were evaluated for their antibacterial and antifungal activities, with some compounds displaying very good antibacterial and antifungal activity (Lamani et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not known without specific studies. If this compound has biological activity, it could potentially interact with various biological targets, but this would need to be determined through experimental studies .

Safety and Hazards

Without specific toxicity data, it’s hard to say what the safety hazards of this compound might be. As with any chemical, it should be handled with care to avoid exposure .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, its chemical properties, and its potential biological activity. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-6-3-4-8(16-6)5-11-13-10(15)9-7(2)12-14-17-9/h3-5H,1-2H3,(H,13,15)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXZBJYZVHPRGP-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.